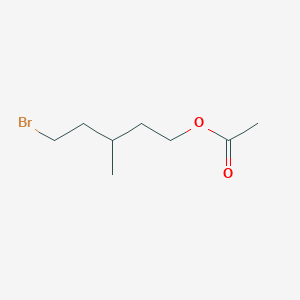
5-Bromo-3-methylpentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methylpentyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Cytotoxicity Findings
The compound exhibited significant growth inhibition in specific cancer cell lines. For instance:
- MCF-7 : IC50 value of 26.5 µg/ml
- DLD-1 : IC50 value of 15.5 µg/ml
- FADU : IC50 value of 16.5 µg/ml
Odorant Compositions
Another application of 5-bromo-3-methylpentyl acetate lies in the field of fragrance chemistry. Patent literature indicates that this compound can be utilized as an ingredient in odorant compositions, which are essential for the formulation of perfumes and other scented products . The specific properties of this acetate make it suitable for creating complex fragrance profiles that are desirable in consumer products.
Synthesis and Chemical Properties
The synthesis of this compound typically involves reactions with acetyl bromide under specific conditions, yielding a product with a molecular weight of 223.11 g/mol . Understanding the synthesis route is crucial for researchers looking to produce this compound for experimental purposes.
Comparative Data Table
The following table summarizes key findings related to the cytotoxicity of this compound compared to standard treatments:
| Cell Line | IC50 Value (µg/ml) | Standard Treatment (Doxorubicin) IC50 Value (µg/ml) |
|---|---|---|
| MCF-7 | 26.5 | 5.5 |
| DLD-1 | 15.5 | 10 |
| FADU | 16.5 | 4.5 |
| A549 | >74.5 | 4.5 |
This table illustrates that while this compound shows promising activity against certain cancer cell lines, it is generally less potent than doxorubicin, a well-known chemotherapeutic agent.
Propiedades
Número CAS |
125161-79-7 |
|---|---|
Fórmula molecular |
C8H15BrO2 |
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
(5-bromo-3-methylpentyl) acetate |
InChI |
InChI=1S/C8H15BrO2/c1-7(3-5-9)4-6-11-8(2)10/h7H,3-6H2,1-2H3 |
Clave InChI |
BDTWCRYXFRYVAL-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)CCBr |
SMILES canónico |
CC(CCOC(=O)C)CCBr |
Sinónimos |
5-Bromo-3-methylpentyl acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















